Benzonitrile, 2,4-dibromo-6-(methylazo)-

Description

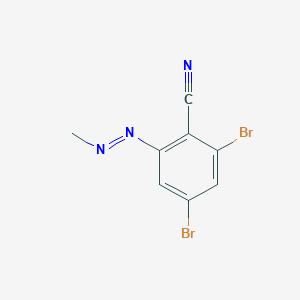

Benzonitrile, 2,4-dibromo-6-(methylazo)- (CAS RN: Not explicitly provided in evidence) is a brominated aromatic nitrile derivative featuring a methylazo (-N=N-CH₃) substituent at position 5. Its core structure includes a benzonitrile scaffold with bromine atoms at positions 2 and 4, contributing to significant steric and electronic effects.

Properties

CAS No. |

832077-14-2 |

|---|---|

Molecular Formula |

C8H5Br2N3 |

Molecular Weight |

302.95 g/mol |

IUPAC Name |

2,4-dibromo-6-(methyldiazenyl)benzonitrile |

InChI |

InChI=1S/C8H5Br2N3/c1-12-13-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |

InChI Key |

HJZVNLGCDOQVSM-UHFFFAOYSA-N |

Canonical SMILES |

CN=NC1=C(C(=CC(=C1)Br)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The following compounds from the evidence are structurally relevant for comparison:

Key Observations :

- Bromination Effects : The target compound shares bromination at positions 2 and 4 with the compound in , which enhances electrophilic aromatic substitution resistance compared to methoxy () or chloro () analogs .

- Azo vs. Hydrazine Groups : The methylazo group in the target differs from hydrazine-derived moieties in –3. Azo groups (-N=N-) exhibit stronger conjugation and photochemical activity, whereas hydrazine derivatives (e.g., -NH-N=CH-) may participate in tautomerism .

- Nitrile vs. Benzodithiazine Cores : The benzonitrile scaffold (target, ) offers distinct electronic properties compared to sulfonated benzodithiazine cores (), which feature SO₂ groups contributing to high thermal stability (mp >300°C) .

Spectral and Physical Property Comparisons

- Infrared (IR) Spectroscopy: The target’s nitrile group would show a C≡N stretch near 2235 cm⁻¹ (cf. : 2235 cm⁻¹ for cyano) . Azo (C=N) stretches typically appear at 1600–1630 cm⁻¹, overlapping with hydrazone C=N stretches in –3 .

- Melting Points : Brominated compounds (e.g., ) and sulfonated derivatives () exhibit high melting points (>300°C) due to strong intermolecular forces, suggesting similar thermal stability for the target .

Preparation Methods

Structural and Chemical Properties of 2,4-Dibromo-6-(methyldiazenyl)benzonitrile

Molecular Architecture

The molecular structure of 2,4-dibromo-6-(methyldiazenyl)benzonitrile is defined by a benzonitrile core substituted with bromine atoms at positions 2 and 4 and a methyldiazenyl (-N=N-CH₃) group at position 6. The nitrile group’s electron-withdrawing nature and the steric effects of bromine influence reactivity and regioselectivity during synthesis. The compound’s SMILES notation (CN=NC1=C(C(=CC(=C1)Br)Br)C#N) confirms the spatial arrangement of substituents, while its InChIKey (HJZVNLGCDOQVSM-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Physicochemical Characteristics

PubChem data lists a molecular weight of 302.95 g/mol, with computed descriptors such as a polar surface area of 67.8 Ų and an XLogP3 value of 3.7, indicating moderate lipophilicity. The compound’s stability under standard conditions is attributable to the aromatic backbone and the absence of labile functional groups. However, the azo linkage (-N=N-) may confer sensitivity to UV light and strong reducing agents, necessitating protective measures during synthesis.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

Retrosynthetic dissection identifies two primary precursors:

- 2,4-Dibromo-6-aminobenzonitrile : Bromination of 6-aminobenzonitrile followed by diazotization and coupling with a methylating agent.

- 6-(Methyldiazenyl)benzonitrile : Subsequent bromination at positions 2 and 4 using electrophilic brominating agents.

The choice of route depends on the availability of starting materials and the compatibility of functional groups with bromination conditions.

Route 1: Diazotization-Coupling Followed by Bromination

Diazotization of 6-Aminobenzonitrile

The synthesis begins with 6-aminobenzonitrile, which undergoes diazotization in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate. This intermediate is highly reactive and requires immediate use in subsequent coupling steps.

Coupling with Methylamine

The diazonium salt is coupled with methylamine in an alkaline medium (pH 8–10) to yield 6-(methyldiazenyl)benzonitrile. However, coupling aliphatic amines like methylamine is non-trivial due to competing hydrolysis and side reactions. Alternative strategies involve using methylhydrazine or protected methylating agents to improve yield.

Regioselective Bromination

Electrophilic bromination of 6-(methyldiazenyl)benzonitrile is achieved using dibromohein (1,3-dibromo-5,5-dimethylhydantoin) as the brominating agent in carbon tetrachloride (CCl₄) under radical initiation. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) facilitate bromine radical generation, enabling selective substitution at positions 2 and 4.

Optimized Conditions :

Route 2: Bromination Followed by Diazotization-Coupling

Bromination of 6-Aminobenzonitrile

Direct bromination of 6-aminobenzonitrile with bromine (Br₂) in acetic acid introduces bromine atoms at positions 2 and 4 via electrophilic aromatic substitution. The amino group’s directing effect ensures para and meta bromination relative to the nitrile group.

Challenges :

- Over-bromination at position 5 may occur without careful stoichiometric control.

- The amino group must be protected during bromination to prevent oxidation.

Diazotization and Methylation

Following bromination, the amino group is diazotized and coupled with methylamine. This route suffers from lower yields due to steric hindrance from the bromine substituents, which impede coupling efficiency.

Comparative Analysis of Bromination Strategies

Dibromohein vs. N-Bromosuccinimide (NBS)

Dibromohein offers advantages over NBS in cost and reduced toxicity. In the synthesis of 2,6-dibromomethylpyridine, dibromohein achieved yields exceeding 85% with minimal byproducts, whereas NBS required excess reagent and additional debromination steps. Similar benefits are anticipated for 2,4-dibromo-6-(methyldiazenyl)benzonitrile.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 2,4-dibromo-6-(methylazo)benzonitrile, and how can purity be optimized?

- Methodology :

- Step 1 : Begin with a benzonitrile precursor. Introduce bromine at positions 2 and 4 via electrophilic aromatic substitution using FeBr₃ as a catalyst under controlled temperature (0–5°C) to avoid over-bromination.

- Step 2 : Introduce the methylazo group at position 6 via diazo coupling. React the brominated intermediate with methylamine and sodium nitrite in acidic conditions (HCl/H₂O) to form the diazonium salt, followed by coupling at low pH.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2,4-dibromo-6-(methylazo)benzonitrile?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons and methyl group splitting patterns. ¹³C NMR confirms nitrile (C≡N) and azo (N=N) groups.

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1450 cm⁻¹ (N=N stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ and bromine isotope patterns.

- UV-Vis : Absorption maxima in the visible range (~400–500 nm) indicate π→π* transitions in the azo-chromophore .

Advanced Research Questions

Q. How do the bromine substituents at positions 2 and 4 influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophilic attacks to the para position relative to the nitrile group.

- Reactivity in Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O. The bromine atoms serve as leaving groups, enabling selective substitution. Monitor reaction progress via GC-MS and optimize ligand choice (e.g., XPhos) to mitigate steric hindrance from the bulky azo group .

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Methodology :

- Crystal Growth : Use slow evaporation of a dichloromethane/hexane solution at 4°C. Bromine’s high electron density may complicate X-ray diffraction; employ synchrotron radiation for enhanced resolution.

- Refinement : Use SHELXL (via Olex2 interface) for structure refinement. Address disorder in the methylazo group by applying restraints to thermal parameters. Validate hydrogen bonding (e.g., C≡N⋯H interactions) using Mercury software .

Q. How can contradictions in reported electronic absorption spectra (e.g., λₘₐₓ shifts) be systematically investigated?

- Methodology :

- Solvent Polarity Screening : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane, DMSO). Use time-dependent DFT calculations (Gaussian 16, B3LYP/6-31G*) to correlate experimental λₘₐₓ with theoretical transitions.

- Concentration Effects : Dilute samples to 10⁻⁵ M to avoid aggregation-induced shifts. Compare data with published spectra from NIST Chemistry WebBook for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.